(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate
CAS No.: 2034538-73-1
Cat. No.: VC11824441
Molecular Formula: C15H19N3O5
Molecular Weight: 321.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034538-73-1 |
|---|---|
| Molecular Formula | C15H19N3O5 |
| Molecular Weight | 321.33 g/mol |
| IUPAC Name | pyridin-2-ylmethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C15H19N3O5/c19-13-4-5-14(20)18(13)8-10-22-9-7-17-15(21)23-11-12-3-1-2-6-16-12/h1-3,6H,4-5,7-11H2,(H,17,21) |
| Standard InChI Key | PNWGQPFHEZHHHW-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)CCOCCNC(=O)OCC2=CC=CC=N2 |
| Canonical SMILES | C1CC(=O)N(C1=O)CCOCCNC(=O)OCC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₅H₁₉N₃O₅, with a molecular weight of 321.33 g/mol. Its IUPAC name, (pyridin-2-yl)methyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate, reflects three critical structural components:
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A pyridin-2-ylmethyl group providing aromaticity and potential metal-coordination sites.
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A carbamate linkage (–NH–C(=O)–O–) offering stability and reactivity for conjugation.
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A 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester enabling amine-selective bioconjugation .
The presence of the NHS ester is particularly noteworthy, as it facilitates covalent bonding with primary amines in proteins, antibodies, or other biomolecules, a feature widely exploited in antibody-drug conjugate (ADC) development .
Table 1: Key Molecular Properties
Synthetic Pathways and Optimization
Challenges in Synthesis
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Steric Hindrance: The pyridinylmethyl group may impede reaction efficiency at the carbamate site, necessitating optimized stoichiometry .
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NHS Ester Stability: The 2,5-dioxopyrrolidin-1-yl group is hydrolytically sensitive, requiring anhydrous conditions and low temperatures during synthesis .
Applications in Biomedical Research
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The NHS ester moiety enables covalent attachment to lysine residues in antibodies, making the compound a candidate for ADC development. For example, conjugating this molecule to monoclonal antibodies could facilitate targeted delivery of cytotoxic payloads to cancer cells .
Prodrug Design
The carbamate linkage’s hydrolytic lability under physiological conditions suggests utility in prodrug systems. By masking amine-containing drugs as carbamates, controlled release profiles can be achieved .
Enzyme Inhibition
Pyridine derivatives are known to interact with enzymatic active sites. Preliminary studies on analogous compounds indicate potential inhibition of kinases or proteases, though direct evidence for this molecule remains scarce .
Biological Relevance and Mechanistic Insights
Amine-Reactive Chemistry
The NHS ester undergoes nucleophilic acyl substitution with primary amines (e.g., lysine ε-amino groups), forming stable amide bonds. This reaction is pH-dependent, with optimal efficiency at pH 7–9 .
Cellular Uptake and Distribution
The ethylene glycol spacer (–OCH₂CH₂O–) enhances hydrophilicity, potentially improving aqueous solubility and tissue penetration. Pyridine’s lipophilicity may further aid membrane permeability .
Future Directions and Research Gaps
Optimization of Synthetic Yield
Current protocols lack detailed yield data. Future work should explore catalysts (e.g., DMAP) or alternative solvents (e.g., THF) to improve efficiency .
In Vivo Toxicity Profiling
No toxicity data are available for this compound. Rodent studies are needed to assess acute/chronic effects, particularly regarding NHS ester-mediated off-target reactions .
Expansion to Theranostics
Incorporating imaging agents (e.g., fluorophores) could transform this molecule into a theranostic tool, enabling simultaneous drug delivery and disease monitoring.
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